molecular formula C12H13N3O3S B2609690 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide CAS No. 2034615-49-9

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide

Cat. No.: B2609690
CAS No.: 2034615-49-9
M. Wt: 279.31
InChI Key: FVKRXERJJUMKQG-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide ( 2034615-49-9) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . Its molecular structure incorporates a 1,2,4-oxadiazole core linked to a thiophene moiety and a tetrahydrofuran carboxamide group, a combination that imparts enhanced metabolic stability and unique physicochemical properties . The 3-methyl-1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, which can improve the molecule's stability against hydrolysis and its drug-like characteristics . This structural modularity makes the compound a valuable intermediate for further chemical functionalization and library synthesis . The primary research applications of this compound are in early-stage drug discovery. It serves as a key scaffold in the development of novel therapeutic agents, with noted potential as a kinase inhibitor and antimicrobial agent . Compounds featuring the 1,2,4-oxadiazole heterocycle are found in several commercially available drugs, such as the antiviral Pleconaril and the Duchenne muscular dystrophy treatment drug Ataluren, underscoring the pharmacophore's relevance . With a molecular formula of C12H13N3O3S and a molecular weight of 279.31 g/mol, it possesses computed properties including a topological polar surface area of 106 Ų and an XLogP3 of 1.3, indicating favorable characteristics for research . This product is intended for Research Use Only and is not designed for human diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-13-11(18-15-7)9-3-5-19-12(9)14-10(16)8-2-4-17-6-8/h3,5,8H,2,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRXERJJUMKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with thiophene-2-carboxylic acid to form an intermediate, which is then reacted with oxolane-3-carboxylic acid to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole or thiophene rings .

Scientific Research Applications

The compound N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide is an intriguing molecule with potential applications in various scientific fields, particularly medicinal chemistry. This article explores its applications, supported by data tables and case studies that highlight its biological activities and research findings.

Medicinal Chemistry

This compound has garnered attention for its potential as an anticancer agent . Research indicates that compounds with oxadiazole rings often exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar oxadiazole derivatives. The results showed that these compounds could induce apoptosis in cancer cells through the activation of specific death receptors, demonstrating their potential as therapeutic agents against malignancies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing thiophene and oxadiazole rings have been shown to exhibit significant effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of oxadiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, suggesting strong antimicrobial potential .

Anti-inflammatory Effects

Given the increasing interest in anti-inflammatory agents, this compound may also play a role in modulating inflammatory responses. The presence of specific functional groups can influence cytokine production.

Research Findings: Inflammation Model Study

A study focused on the anti-inflammatory effects of related compounds demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with similar structures, indicating the potential for therapeutic applications in inflammatory diseases .

Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerVarious Cancer Cell LinesInduces apoptosis2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction2025

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications/Synthesis Notes References
N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide (Target) C₁₃H₁₃N₃O₃S 291.33 (calc.) Thiophene, 3-methyl-oxadiazole, oxolane carboxamide Likely intermediate or bioactive molecule
3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide C₂₅H₂₈N₄O₄S 504.58 (calc.) Cephalosporin core, 3-methyl-oxadiazole, butoxyphenyl Antibacterial agent; synthesized via low-yield (2%) method
5-Substituted-4-amino-1,2,4-triazole-3-thioester (e.g., Compound 6a) Varies Triazole, thioester, methoxybenzyl Synthesized via hydrazine-mediated ring-opening
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 Benzaldehyde, 3-methyl-oxadiazole Intermediate; mp 105–109°C
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide C₁₈H₁₉N₇O₂ 365.40 Piperidine-pyridine, oxadiazole, pyrazine carboxamide Research use; hazards: skin/eye irritation
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide C₁₆H₁₂N₂O₃S 312.35 Benzo[b]thiophene, nitro group, phenyl carboxamide Likely high reactivity due to nitro substituent
Key Observations:

Heterocyclic Diversity : The target compound combines thiophene and oxadiazole rings, whereas analogs like the cephalosporin derivative and benzaldehyde-based compounds prioritize oxadiazole integration into larger scaffolds (e.g., antibiotics or aldehydes).

Bioactivity Clues: The cephalosporin analog’s antibacterial role suggests that the 3-methyl-oxadiazole group may enhance target binding or stability.

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a unique combination of a 1,2,4-oxadiazole ring and an oxolane moiety, which contribute to its biological properties. The presence of the thiophene group enhances its electronic characteristics and potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₃S
Molecular Weight273.32 g/mol
Density1.372 g/cm³ (predicted)
SolubilitySoluble in DMSO and DMF

2. Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the Oxadiazole Ring : Utilizing appropriate precursors to construct the oxadiazole moiety.
  • Thiophene Integration : Introducing the thiophene ring through electrophilic substitution reactions.
  • Amide Bond Formation : Coupling the oxadiazole with oxolane derivatives to yield the final product.

3.1 Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl] derivatives have shown strong antibacterial effects against Xanthomonas oryzae with EC50 values ranging from 19.44 to 36.25 μg/mL.

3.2 Antifungal Activity

The compound has also demonstrated moderate antifungal activity against Rhizoctonia solani, highlighting its potential in agricultural applications.

3.3 Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives:

  • In vitro studies showed that related compounds induced apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 .
  • The mechanism of action includes the activation of apoptotic pathways via increased p53 expression and caspase activation .

Case Study 1: Antitubercular Activity

A study evaluated a series of oxadiazole derivatives for their efficacy against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values in the nanomolar range, indicating potent antitubercular activity .

Case Study 2: Cytotoxicity in Cancer Cells

Research on related oxadiazole compounds indicated significant cytotoxicity against various cancer cell lines (e.g., HL60, MDA-MB-231). Flow cytometry revealed that these compounds acted in a dose-dependent manner to induce apoptosis .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : Interaction with cellular membranes may lead to increased permeability and subsequent cell lysis.
  • Apoptosis Induction : Activation of apoptotic pathways through modulation of tumor suppressor genes like p53.

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